![molecular formula C13H11N3O4 B14684655 Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- CAS No. 25927-45-1](/img/structure/B14684655.png)
Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-: is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted at the 2-position with a 2,4-dinitrophenylmethyl group and at the 4-position with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- typically involves the reaction of 2-chloromethylpyridine with 1,3-dinitrobenzene. The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide. The reaction is conducted at a temperature of around 20°C for approximately one hour, yielding the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is economically viable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups on the phenyl ring make it susceptible to further substitution reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions, especially at the 2-position.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Reduction Products: Reduction of the nitro groups yields the corresponding amines.
Substitution Products: Nucleophilic substitution can lead to various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the pyridine ring can engage in coordination with metal ions.
Comparación Con Compuestos Similares
- 2-[(2,4-Dinitrophenyl)methyl]pyridine
- 2,4-Dinitrophenyl-4’-phenylbenzenesulfonate
- 2-Methylpyridine
Uniqueness: Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- is unique due to the presence of both a 2,4-dinitrophenylmethyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Propiedades
Número CAS |
25927-45-1 |
|---|---|
Fórmula molecular |
C13H11N3O4 |
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
2-[(2,4-dinitrophenyl)methyl]-4-methylpyridine |
InChI |
InChI=1S/C13H11N3O4/c1-9-4-5-14-11(6-9)7-10-2-3-12(15(17)18)8-13(10)16(19)20/h2-6,8H,7H2,1H3 |
Clave InChI |
MHYJFIUAKFIEFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


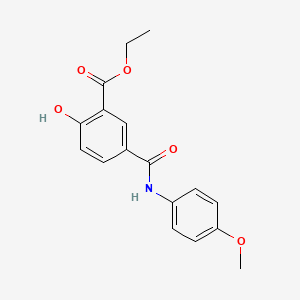
![2-[(e)-Phenyldiazenyl]-1h-indene-1,3(2h)-dione](/img/structure/B14684573.png)

![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
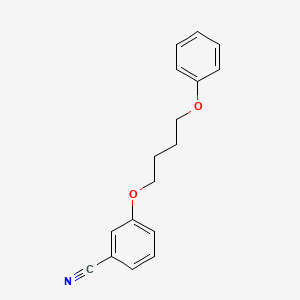
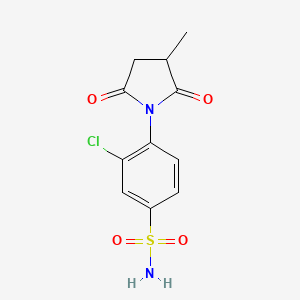
![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
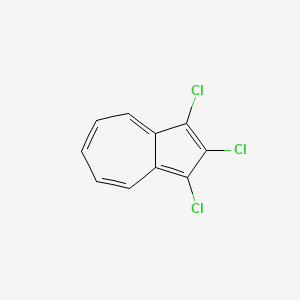
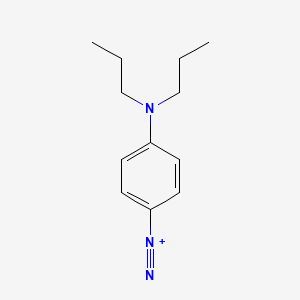
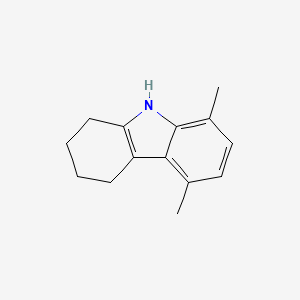
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
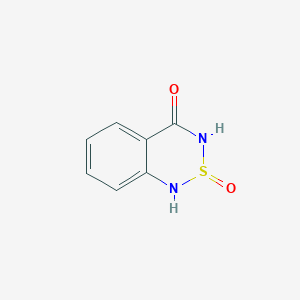
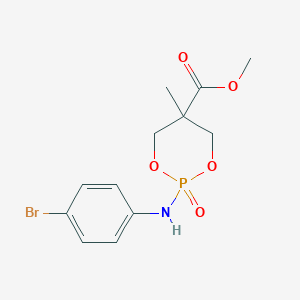
![11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride](/img/structure/B14684669.png)
